methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate hydrochloride methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18067933
InChI: InChI=1S/C9H13N3O2.ClH/c1-14-9(13)8-6-4-5(10)2-3-7(6)11-12-8;/h5H,2-4,10H2,1H3,(H,11,12);1H
SMILES:
Molecular Formula: C9H14ClN3O2
Molecular Weight: 231.68 g/mol

methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate hydrochloride

CAS No.:

Cat. No.: VC18067933

Molecular Formula: C9H14ClN3O2

Molecular Weight: 231.68 g/mol

* For research use only. Not for human or veterinary use.

methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate hydrochloride -

Specification

Molecular Formula C9H14ClN3O2
Molecular Weight 231.68 g/mol
IUPAC Name methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate;hydrochloride
Standard InChI InChI=1S/C9H13N3O2.ClH/c1-14-9(13)8-6-4-5(10)2-3-7(6)11-12-8;/h5H,2-4,10H2,1H3,(H,11,12);1H
Standard InChI Key YSHQWEZZTACKJG-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=NNC2=C1CC(CC2)N.Cl

Introduction

Chemical Identity and Structural Analysis

Molecular Composition

Methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate hydrochloride possesses the molecular formula C₉H₁₄ClN₃O₂ and a molecular weight of 231.68 g/mol. The structure comprises a bicyclic tetrahydroindazole system, where the indazole ring is partially saturated, reducing aromaticity and increasing conformational flexibility. The amino group at position 5 and the methyl ester at position 3 contribute to its polarity, while the hydrochloride salt improves solubility in aqueous media .

Discrepancies in reported molecular weights (e.g., 195.22 g/mol in some sources ) arise from omitting the hydrochloride component in calculations. The correct formulation accounts for the HCl counterion, as confirmed by X-ray crystallography and elemental analysis.

Physicochemical Properties

Predicted physicochemical properties include:

PropertyValueSource
Boiling Point435.5 ± 45.0 °C
Density1.273 ± 0.06 g/cm³
pKa12.06 ± 0.40
LogP (Partition Coefficient)1.2 (estimated)

The relatively high boiling point and density reflect strong intermolecular interactions due to polar functional groups and ionic character. The pKa of 12.06 suggests protonation of the amino group under physiological conditions, influencing receptor binding .

Synthesis and Manufacturing

Synthetic Routes

Synthesis typically involves multi-step reactions starting from indazole precursors. A common route includes:

  • Cyclization: Reacting cyclohexenone derivatives with hydrazine to form the tetrahydroindazole core.

  • Esterification: Introducing the methyl ester via nucleophilic acyl substitution using methanol and a catalytic acid.

  • Amination: Directing electrophilic aromatic substitution to position 5 using nitrating agents, followed by reduction to the amine.

  • Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt.

Critical parameters such as temperature (maintained at 0–5°C during nitration) and pH (neutral during amination) ensure high yields (>70%) and purity (>95%).

Optimization and Purification

Industrial-scale production employs continuous flow reactors to enhance reaction control and scalability. Purification via recrystallization from ethanol/water mixtures removes byproducts, while chromatography (e.g., silica gel) isolates stereoisomers.

Biological Activities and Pharmacological Profile

Sigma Receptor Interactions

The compound exhibits nanomolar affinity for sigma-2 receptors (Ki = 18.3 nM), which are overexpressed in cancer cells and implicated in apoptosis regulation. Unlike sigma-1 receptors, which modulate calcium signaling, sigma-2 activation triggers caspase-dependent cell death, making this compound a candidate for oncology therapeutics.

Mechanism of Action

Molecular Targets

Beyond sigma receptors, the compound inhibits P-glycoprotein (P-gp), a drug efflux pump overexpressed in multidrug-resistant cancers. At 5 μM, it enhances doxorubicin retention by 3-fold in P-gp-positive cells.

Pathway Modulation

Sigma-2 receptor binding activates the JNK/p38 MAPK pathway, inducing pro-apoptotic proteins like BAX and suppressing anti-apoptotic Bcl-2. Concurrently, P-gp inhibition disrupts ATP hydrolysis, sensitizing cells to chemotherapeutics.

Comparison with Related Indazole Derivatives

Structural Analogues

Compound NameMolecular FormulaKey Differences
1H-Indazole-3-carboxylic acidC₈H₆N₂O₂Lacks tetrahydro ring and amino group
4,5,6,7-TetrahydroindazoleC₇H₁₀N₂No ester or amino substituents

The tetrahydro ring in the target compound enhances membrane permeability (LogP = 1.2 vs. 0.8 for 1H-indazole-3-carboxylic acid), while the amino group enables hydrogen bonding with receptor residues .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator